![molecular formula C20H24N4O5S3 B2884000 4-[butyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide CAS No. 683259-48-5](/img/structure/B2884000.png)
4-[butyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[butyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research in recent years. It is commonly referred to as BESB or Compound 25. This compound belongs to the class of sulfonamide-based inhibitors and has been found to possess potent inhibitory activity against several enzymes. In
Mecanismo De Acción
The mechanism of action of BESB involves the inhibition of the target enzyme's active site through the formation of a covalent bond between the sulfonamide group of BESB and the zinc ion present in the active site of the enzyme. This leads to the inhibition of the enzyme's catalytic activity, which ultimately results in the modulation of the biological process that the enzyme regulates.
Biochemical and Physiological Effects
BEBS has been found to exhibit various biochemical and physiological effects, depending on the target enzyme that it inhibits. For instance, the inhibition of carbonic anhydrases by BESB has been shown to result in the reduction of intraocular pressure, which is a critical parameter in the management of glaucoma. Similarly, the inhibition of histone deacetylases by BESB has been shown to result in the induction of apoptosis in cancer cells, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of BESB is its high potency and selectivity towards its target enzymes. This makes it an ideal tool for studying the biological processes regulated by these enzymes. However, one of the significant limitations of BESB is its low solubility in aqueous solutions, which can limit its use in in vitro experiments.
Direcciones Futuras
The potential therapeutic applications of BESB in various diseases have been extensively studied. However, there is still a need for further research to optimize its pharmacological properties, such as solubility, stability, and bioavailability. Additionally, the identification of new target enzymes that can be modulated by BESB can open up new avenues for its therapeutic applications.
Conclusion
In conclusion, BESB is a potent sulfonamide-based inhibitor that has gained significant attention in scientific research for its potential therapeutic applications. Its synthesis method has been optimized to improve yield and purity, and its mechanism of action has been extensively studied. BESB has been found to exhibit various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. Further research is needed to optimize its pharmacological properties and identify new target enzymes for its therapeutic applications.
Métodos De Síntesis
The synthesis of BESB involves a series of chemical reactions that require the use of various reagents and solvents. The first step involves the synthesis of 6-sulfamoyl-1,3-benzothiazole-2-amine, which is then reacted with butyl ethyl sulfonate to form the intermediate compound. The intermediate is then reacted with 4-aminobenzoyl chloride to form the final product, BESB. The synthesis method of BESB has been extensively studied and optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
BESB has been found to possess potent inhibitory activity against several enzymes, including carbonic anhydrases, metalloproteinases, and histone deacetylases. These enzymes play critical roles in various biological processes, and their dysregulation has been linked to several diseases, including cancer, osteoporosis, and Alzheimer's disease. Therefore, BESB has been studied extensively for its potential therapeutic applications in these diseases.
Propiedades
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S3/c1-3-5-12-24(4-2)32(28,29)15-8-6-14(7-9-15)19(25)23-20-22-17-11-10-16(31(21,26)27)13-18(17)30-20/h6-11,13H,3-5,12H2,1-2H3,(H2,21,26,27)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBNXLQXTRNZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

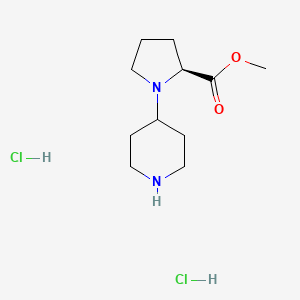

![N,N-[(1-methyl-1H-pyrazol-4-yl)carbonimidoyl]bis-C,C-bis(phenylmethyl) ester](/img/structure/B2883922.png)
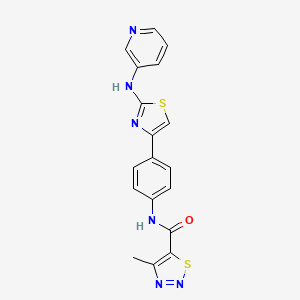
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide](/img/structure/B2883925.png)
![6-[2-(2-Ethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2883926.png)
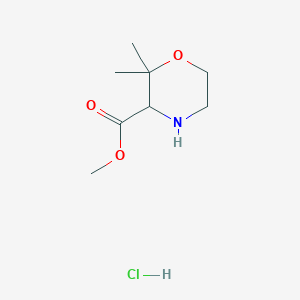
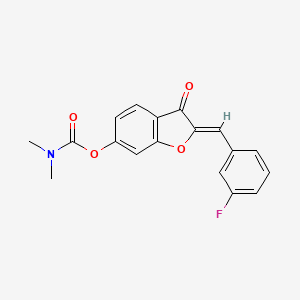
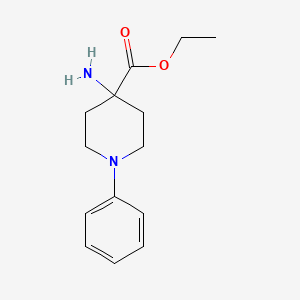
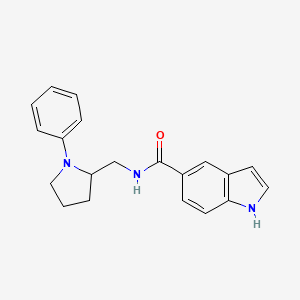
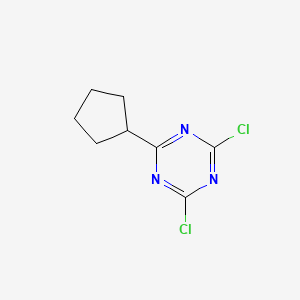
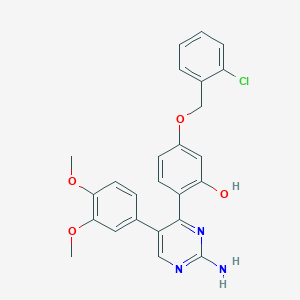
![methyl 4-(2-amino-3-cyano-5-oxo-4H-pyrano[3,2-c]chromen-4-yl)benzoate](/img/structure/B2883937.png)
![N-[(2-chlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2883939.png)